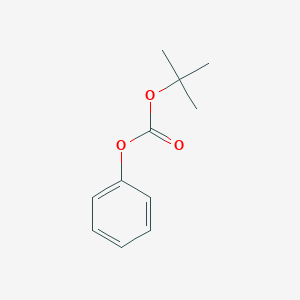![molecular formula C11H18N2O2 B128767 (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 2873-36-1](/img/structure/B128767.png)
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
Cyclo(L-Leu-L-Pro), also known as cyclo(L-leucyl-L-prolyl), is a diketopiperazine metabolite. It is a cyclic dipeptide composed of leucine and proline residues. This compound has been isolated from various bacterial and fungal species, including Streptomyces and Lactobacillus coryniformis . Cyclo(L-Leu-L-Pro) exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(L-Leu-L-Pro) can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by cyclization and deprotection . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of cyclo(L-Leu-L-Pro) often involves fermentation processes using bacterial strains such as Streptomyces misionensis . The fermentation broth is extracted with organic solvents, and the compound is purified using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Cyclo(L-Leu-L-Pro) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino acid residues, particularly at the leucine and proline side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of cyclo(L-Leu-L-Pro) with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the diketopiperazine ring.
Substitution: Alkylated derivatives of cyclo(L-Leu-L-Pro) with modified side chains.
Scientific Research Applications
Cyclo(L-Leu-L-Pro) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cyclic peptides and diketopiperazines.
Biology: Studied for its role in microbial communication and quorum sensing.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties. .
Industry: Used as a bioprotectant in agriculture to inhibit the growth of pathogenic fungi on food products.
Mechanism of Action
Cyclo(L-Leu-L-Pro) exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
Antifungal Activity: It inhibits spore formation and conidial germination in fungi by targeting key enzymes such as FAD glucose dehydrogenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Cyclo(L-Leu-L-Pro) can be compared with other cyclic dipeptides such as:
Cyclo(L-Phe-L-Pro): Similar in structure but contains phenylalanine instead of leucine.
Cyclo(L-Ala-L-Pro): Contains alanine instead of leucine and is known for its ability to inhibit aflatoxin production in fungi.
Cyclo(L-Val-L-Pro): Contains valine instead of leucine and has been studied for its potential anticancer properties.
Properties
IUPAC Name |
(3S,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905040 | |
| Record name | Cyclo(leucylprolyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L,L-Cyclo(leucylprolyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2873-36-1, 5654-86-4 | |
| Record name | L-Leucyl-L-proline lactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(leucylprolyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S-trans)-hexahydro-3-isobutylpyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANCIDIN W | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQV8MY059B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L,L-Cyclo(leucylprolyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 172 °C | |
| Record name | L,L-Cyclo(leucylprolyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for cyclo(L-leu-L-pro) in cancer cells?
A: Research suggests that cyclo(L-leu-L-pro) exhibits anticancer activity by targeting the Ras-Raf-MEK-ERK signaling pathway. Specifically, it shows strong binding affinity to KRas, a key protein in this pathway, leading to inhibition of downstream signaling events and ultimately hindering tumor cell proliferation. []
Q2: What are the implications of cyclo(L-leu-L-pro) inhibiting the Ras-Raf-MEK-ERK pathway?
A: The Ras-Raf-MEK-ERK pathway is frequently dysregulated in various cancers, driving uncontrolled cell growth and survival. By inhibiting this pathway, cyclo(L-leu-L-pro) potentially disrupts these processes, offering a potential therapeutic target for cancer treatment. []
Q3: Does cyclo(L-leu-L-pro) impact other cellular processes besides the Ras-Raf-MEK-ERK pathway?
A: While the interaction with the Ras-Raf-MEK-ERK pathway is well-documented, cyclo(L-leu-L-pro) has demonstrated other activities like quorum sensing inhibition and modulation of bacterial virulence factors. Further research is needed to fully elucidate its impact on other cellular pathways. [, ]
Q4: What is the molecular formula and weight of cyclo(L-leu-L-pro)?
A4: The molecular formula of cyclo(L-leu-L-pro) is C11H18N2O2, and its molecular weight is 210.27 g/mol.
Q5: Which spectroscopic techniques are used to characterize cyclo(L-leu-L-pro)?
A5: Researchers utilize various spectroscopic techniques for structural elucidation, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps determine the molecular weight and fragmentation pattern, aiding in structural identification. [, , ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis provides information about the functional groups present in the molecule, such as the characteristic carbonyl stretches of the diketopiperazine ring. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (1H and 13C) provides detailed information about the structure, connectivity, and stereochemistry of the molecule. [, , , ]
Q6: Is there information available regarding the compatibility and stability of cyclo(L-leu-L-pro) under various conditions?
A6: The provided research papers primarily focus on the biological activities and isolation of cyclo(L-leu-L-pro). Specific data regarding its material compatibility and stability under various conditions (temperature, pH, solvents) are limited and require further investigation.
Q7: Does cyclo(L-leu-L-pro) exhibit any catalytic properties?
A7: The current research focuses on the biological activity of cyclo(L-leu-L-pro), with no mention of its potential catalytic properties. Further research is needed to explore this aspect.
Q8: Have computational methods been employed to study cyclo(L-leu-L-pro)?
A: Yes, molecular docking studies have been conducted to investigate the interaction of cyclo(L-leu-L-pro) with target proteins. These studies revealed its binding affinity and interaction with KRas, supporting its proposed mechanism of action in cancer cells. []
Q9: Are there any Quantitative Structure-Activity Relationship (QSAR) models developed for cyclo(L-leu-L-pro) analogs?
A9: The research papers provided do not mention specific QSAR models for cyclo(L-leu-L-pro) analogs. Developing such models could provide insights into the relationship between structural features and biological activities, potentially guiding the design of more potent derivatives.
Q10: How do structural modifications affect the biological activity of cyclo(L-leu-L-pro)?
A: While the provided research primarily focuses on cyclo(L-leu-L-pro), several studies highlight the isolation and activity of other structurally related cyclodipeptides. For instance, cyclo(L-Phe-L-Pro) demonstrated antifungal activity against Colletotrichum orbiculare, suggesting that subtle changes in the amino acid residues can significantly impact biological activity. [, ]
Q11: Are there any specific formulation strategies reported to enhance the stability or bioavailability of cyclo(L-leu-L-pro)?
A11: The provided research primarily focuses on isolation, identification, and initial biological activity assessment of cyclo(L-leu-L-pro). Further research is required to explore specific formulation strategies for improved stability, solubility, and bioavailability.
Q12: What are the safety considerations for handling cyclo(L-leu-L-pro) in a research setting?
A12: While specific SHE regulations are not discussed in the provided research, it is crucial to handle cyclo(L-leu-L-pro) and all laboratory chemicals with caution. Adhering to standard laboratory safety practices, including wearing appropriate personal protective equipment, is essential.
Q13: What is the ADME profile (absorption, distribution, metabolism, excretion) of cyclo(L-leu-L-pro)?
A13: The provided research focuses primarily on the isolation, identification, and initial biological characterization of cyclo(L-leu-L-pro). Detailed pharmacokinetic studies investigating its ADME profile are not included.
Q14: What are the key findings from in vitro studies regarding the efficacy of cyclo(L-leu-L-pro)?
A14: In vitro studies have demonstrated the following effects of cyclo(L-leu-L-pro):
- Cytotoxicity against cancer cells: Cyclo(L-leu-L-pro) exhibits selective cytotoxicity towards breast cancer cells (MCF-7) with promising IC50 values. []
- Antibacterial activity: It shows inhibitory activity against a range of bacteria, including multidrug-resistant strains. [, , , , , ]
- Antifungal activity: Some studies report antifungal activity, but this appears to be species-specific and may vary depending on the target fungus. [, ]
- Antiviral activity: Research suggests potential antiviral activity against influenza A (H3N2) virus. []
Q15: Which animal models have been used to study the in vivo efficacy of cyclo(L-leu-L-pro)?
A: Zebrafish and mice models have been employed to investigate the in vivo efficacy of cyclo(L-leu-L-pro). [, , ] Zebrafish models demonstrated its potential in reducing tumor progression in breast cancer, while mouse models highlighted its antimalarial activity and low toxicity profile.
Q16: Have any clinical trials been conducted to evaluate cyclo(L-leu-L-pro) in humans?
A16: The provided research does not mention any clinical trials conducted with cyclo(L-leu-L-pro) in humans. Clinical trials are crucial to assess its safety and efficacy in a human context.
Q17: Are there any known mechanisms of resistance to cyclo(L-leu-L-pro)?
A17: The provided research primarily focuses on the isolation and initial activity of cyclo(L-leu-L-pro). Further research is needed to understand potential resistance mechanisms.
Q18: Is there information available on drug delivery strategies, biomarkers, analytical methods, environmental impact, or other aspects related to cyclo(L-leu-L-pro)?
A18: While the provided research provides valuable insights into the biological activities and initial characterization of cyclo(L-leu-L-pro), it primarily focuses on its isolation and in vitro/in vivo efficacy assessments. More in-depth research is needed to explore aspects such as:
Q19: What are the key milestones in the research and understanding of cyclo(L-leu-L-pro)?
A19: The research on cyclo(L-leu-L-pro) and related diketopiperazines is an evolving field. Some notable milestones include:
- Early isolation and identification: Cyclo(L-leu-L-pro) has been identified in various natural sources, highlighting its presence in diverse biological systems. [, , , , , , , , ]
- Discovery of anticancer and antimalarial activities: Recent research has shed light on the promising anticancer and antimalarial properties of cyclo(L-leu-L-pro), paving the way for its potential therapeutic development. [, , ]
- Investigation of quorum sensing inhibition: Studies exploring its role in disrupting bacterial communication systems, offering new avenues for developing antimicrobial agents. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


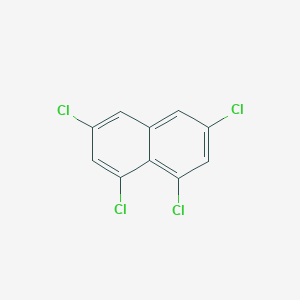
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
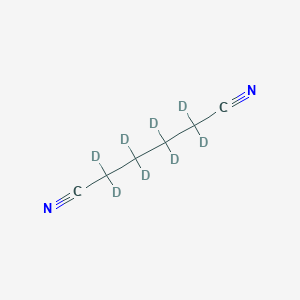
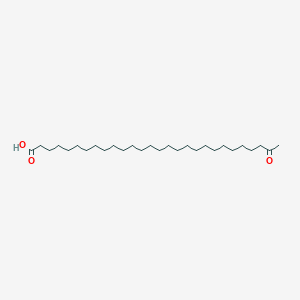
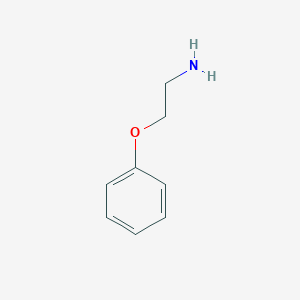
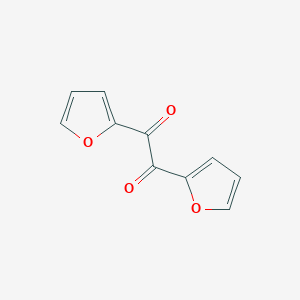
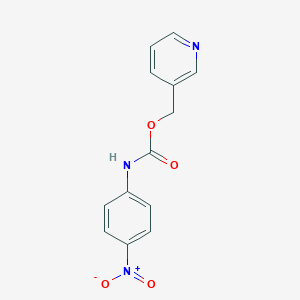
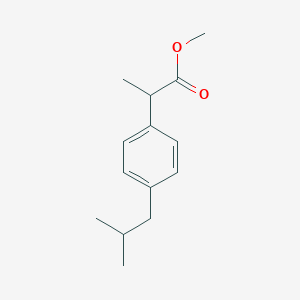
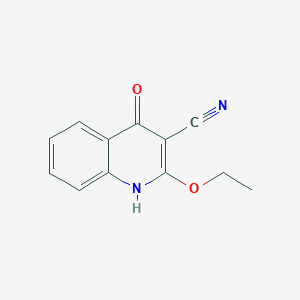
![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)
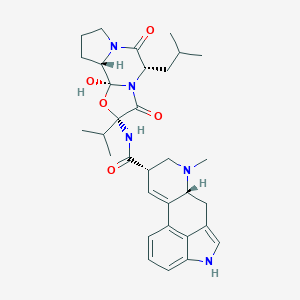
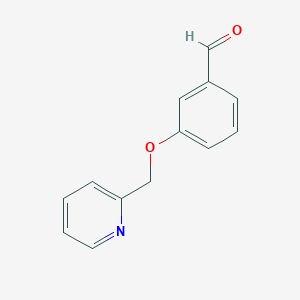
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
